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Hexanediol

Waterborne polyurethane Tensile strength Polycarbonate diol

Standard polyether and polyester diols force a compromise between hydrolytic stability and mechanical strength in polyurethane synthesis. This linear aliphatic polycarbonate diol resolves that conflict. • Performance Edge: Delivers tensile strength 13x to 24x higher than PTMO-based analogs while maintaining hydrolysis resistance superior to polyester diols. • Thermal Buffer: Enables a thermal decomposition onset approximately 100°C higher than polyether polyols (>240°C vs. >140°C), critical for high-heat applications. • Supply Assurance: Available with validated purity, supporting formulation consistency for high-durability coatings, TPU elastomers, and moisture-resistant adhesives.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 26762-52-7
Cat. No. B3050542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanediol
CAS26762-52-7
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCCCCC(O)O
InChIInChI=1S/C6H14O2/c1-2-3-4-5-6(7)8/h6-8H,2-5H2,1H3
InChIKeyACCCMOQWYVYDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanediol Polycarbonate Diol Overview


Hexanediol (CAS 26762-52-7), also designated as 1,6-hexanediol polycarbonate diol or poly(hexamethylene carbonate) diol, is a linear aliphatic polycarbonate diol with a hexamethylene backbone . It belongs to the class of polycarbonate polyols, which are premium building blocks for high-performance polyurethanes, thermoplastic elastomers, and coatings. The compound is characterized by terminal hydroxyl groups, enabling its use as a soft segment in polyurethane synthesis . Its molecular architecture imparts superior hydrolysis resistance, mechanical strength, and thermal stability compared to conventional polyether and polyester diols [1].

Hydrolysis Resistance Carbonate backbone resists hydrolytic degradation, outperforming polyester diols in wet environments
Mechanical Strength High tensile strength and hardness for polyurethane soft segments in demanding structural applications
Thermal Stability Decomposition temperature significantly above polyether polyols, enabling high-temperature processing and use

Hexanediol Polycarbonate Diol: Why Substitution Fails


Polyols used in polyurethane synthesis are not interchangeable due to fundamental differences in their chemical structures, which dictate critical performance attributes. While polyether diols (e.g., PTMEG) offer excellent hydrolytic stability, they suffer from inferior mechanical strength and are prone to oxidative degradation [1]. Conversely, polyester diols provide high tensile strength but degrade rapidly under hydrolytic conditions due to labile ester linkages [2]. Poly(hexamethylene carbonate) diol (CAS 26762-52-7) occupies a unique performance niche: its carbonate groups confer hydrolysis resistance superior to polyesters and approaching that of polyethers, while simultaneously delivering mechanical properties (hardness, tensile strength) that significantly exceed those of polyether-based analogs [3]. This combination of attributes is unattainable by simple blending or substitution with other in-class polyols, making direct replacement without compromising performance impossible.

Target: Polycarbonate diol
Excellent hydrolysis resistance
High tensile strength and hardness
High thermal decomposition threshold
Polyether diol (e.g., PTMEG)
Lower mechanical strength may limit load-bearing use
Oxidative degradation risk under thermal/UV exposure
Polyester diol (e.g., adipate)
Rapid hydrolytic degradation; wet-durability concerns
Tensile retention drops sharply in humid aging

Hexanediol Polycarbonate Diol: Performance Evidence


Tensile Strength vs. PTMEG in Waterborne Polyurethanes

In a direct head-to-head comparison of waterborne polyurethane (WPU) films synthesized under identical conditions, the polycarbonate (PC) diol-based film exhibited a higher initial tensile stress-at-break than the PTMEG-based film [1]. While the abstract notes that PTMEG-WPU showed lower tensile stress-at-break, the exact numerical values are not provided in the accessible portion of the document. This trend is corroborated by other studies showing polycarbonate diols impart greater tensile strength to polyurethanes.

Initial Tensile Stress
Head-to-head
Higher than PTMEG-WPU
Reported higher initial mechanical integrity in WPU films
Exact values not accessible; qualitative comparison under identical synthesis
Waterborne polyurethane Tensile strength Polycarbonate diol

Tensile Strength vs. PTMO in Segmented Polyurethanes

In a study synthesizing carboxylated segmented polyurethanes (SPURs) with identical hard segment compositions, polymers derived from poly(hexamethylene carbonate) diol (PHCD) exhibited significantly higher tensile strength values than those derived from poly(oxytetramethylene) diol (PTMO). Specifically, PTMO-based SPURs showed tensile strengths of 0.92 and 1.24 MPa, whereas the corresponding PHCD-based SPURs achieved 12.1 and 29.4 MPa [1]. This represents an order of magnitude increase in mechanical strength.

Tensile Strength SPURs
Head-to-head
PHCD: 12.1–29.4 MPa vs. PTMO: 0.92–1.24 MPa
Reported ~13–24× higher tensile strength in segmented polyurethanes
23°C, 100 mm/min; one-step melt polyaddition
Thermoplastic polyurethane Tensile strength Polycarbonate diol

Hardness vs. PTMO in Segmented Polyurethanes

The same study comparing PHCD and PTMO soft segments in segmented polyurethanes also evaluated hardness. The polymers incorporating the poly(hexamethylene carbonate) diol (PHCD) soft segment exhibited greater Shore hardness values than those based on the poly(oxytetramethylene) diol (PTMO) soft segment [1]. While specific Shore A/D values are not detailed in the accessible abstract, the trend of increased hardness for polycarbonate diol-based polyurethanes is a well-documented class-level characteristic.

Shore Hardness
Head-to-head
PHCD-based: greater hardness than PTMO-based
Reported higher indentation resistance in SPURs
Qualitative trend; exact Shore values not provided in accessible text
Hardness Thermoplastic polyurethane Polycarbonate diol

Hydrolysis Resistance in Hot Melt Adhesives

A study on reactive polyurethane hot melt adhesives (HMPURs) blending poly(1,6-hexanediol carbonate) diol (PHC) and poly(1,3-propylene sebacate) diol (PPSe) demonstrated that hydrolysis resistance is directly correlated with PHC content. Formulations with >50% polycarbonate diol in the soft segment exhibited better hydrolysis resistance than those with lower PHC content [1]. This establishes a clear compositional threshold for achieving enhanced hydrolytic stability in mixed polyol systems.

Hydrolysis Resistance Threshold
Class-level inference
>50% PHC content required for improved resistance
Formulation threshold for hydrolytic stability in hot melt adhesives
Mixed polyol systems; data to verify
Hydrolytic stability Hot melt adhesive Polycarbonate diol

Thermal Decomposition vs. Polyether Polyols

Thermal stability data indicates that polycarbonate diol (PCDL) possesses significantly higher heat resistance than polyether polyols. Polyether polyols begin to pyrolyze and break down at temperatures above 140°C, whereas PCDL decomposes at temperatures above 240°C [1]. This 100°C difference in decomposition onset enables the use of polycarbonate diol-based materials in high-temperature environments where polyether-based systems would fail.

Thermal Decomposition Onset
Class-level inference
PCDL: >240°C vs. polyether: >140°C
Reported ~100°C higher thermal stability
TGA under inert atmosphere; class-level comparison
Thermal stability Polycarbonate diol Polyurethane

Hydrolytic Stability vs. Adipate Polyesters in TPU

Comparative testing of MDI-based thermoplastic polyurethane (TPU) elastomers under harsh hydrolytic conditions (80°C water immersion for 3-4 weeks) demonstrated that a 2000 MW 1,6-hexanediol polycarbonate diol (Placcel® CD220) exhibited significantly better tensile strength retention than 2000 MW PTMEG and dramatically better retention than 1,6-HDO adipate polyester diol [1]. While the polycarbonate diol-based TPU maintained near-original tensile strength, the adipate polyester-based TPU showed substantial property loss. Exact percent retention values are not provided in the accessible text, but the relative ranking (PCD > PTMEG >> adipate polyester) is clearly established.

Tensile Retention after Hydrolysis
Cross-study comparable
PCD > PTMEG >> adipate polyester
Reported higher tensile strength retention under wet aging
80°C water, 3–4 weeks; exact % retention not provided
Hydrolytic stability Tensile strength retention Thermoplastic polyurethane

Hexanediol Polycarbonate Diol: Application Scenarios


Waterborne PU Coatings for Mechanical Durability

Given its demonstrated higher initial tensile strength compared to PTMEG-based WPUs [1], hexanediol polycarbonate diol is ideally suited for waterborne polyurethane coatings applied to high-traffic flooring, automotive interiors, and industrial equipment where superior mechanical durability is essential. The inherent hardness of polycarbonate diol-based polyurethanes [2] further enhances scratch and abrasion resistance in these applications.

TPU Elastomers for Structural Components

The 13x to 24x higher tensile strength achieved in PHCD-based carboxylated SPURs compared to PTMO-based analogs [2] positions this diol as the preferred soft segment for thermoplastic polyurethane (TPU) elastomers used in structural components, high-pressure seals, and heavy-duty industrial belts. The combination of high tensile strength and hardness enables the replacement of traditional materials in demanding mechanical applications.

Hydrolytically Stable Adhesives for Humid Environments

The threshold effect observed in reactive hot melt adhesives—where >50% polycarbonate diol content is required for improved hydrolysis resistance [3]—directly informs formulation strategies for adhesives used in marine, plumbing, and outdoor construction applications. Incorporating hexanediol polycarbonate diol as the majority soft segment component ensures long-term bond integrity in the presence of moisture.

High-Temperature PU Components for Automotive and Industrial

With a thermal decomposition onset approximately 100°C higher than polyether polyols (>240°C vs. >140°C) [4], polycarbonate diol-based polyurethanes are uniquely qualified for under-hood automotive parts, industrial rollers subjected to frictional heating, and coatings for process equipment operating at elevated temperatures. This thermal stability margin provides a critical safety and performance buffer in high-heat environments.

Application
Selection Property
Validation Focus
Waterborne PU coatings – mechanical durability
Tensile strength and hardness profile
Comparative tensile testing; abrasion resistance evaluation
TPU elastomers – structural components
Mechanical performance vs. polyether soft segments
Tensile testing at 23°C; Shore durometer measurement
Hydrolytically stable adhesives – humid environments
Polycarbonate diol content for hydrolysis resistance
Hydrolytic aging and bond strength retention
High-temperature PU components – automotive/industrial
Thermal stability margin vs. polyether polyols
Thermogravimetric analysis (TGA); heat-aging evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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